molecular formula C6H12O3 B162798 Ethyl (R)-3-hydroxybutyrate CAS No. 24915-95-5

Ethyl (R)-3-hydroxybutyrate

Katalognummer B162798
CAS-Nummer: 24915-95-5
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: OMSUIQOIVADKIM-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ®-3-hydroxybutyrate is a chemical compound that belongs to the class of organic compounds known as beta hydroxy acids and derivatives . These are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom .


Synthesis Analysis

The synthesis of Ethyl ®-3-hydroxybutyrate can be achieved through various methods. One such method involves the modification of key enzymes like 4-HIL dehydrogenase (HILDH) for commercial-scale production . This results in an effective one-step carbonyl reduction to produce (2S,3R,4S)-4-HIL with strict stereoselectivity .


Molecular Structure Analysis

The molecular structure of Ethyl ®-3-hydroxybutyrate can be analyzed using various techniques such as density functional theory (DFT) calculations . These techniques provide insights into the geometric structure, interaction energy, and natural bond orbital analysis of the compound .


Chemical Reactions Analysis

Ethyl ®-3-hydroxybutyrate, like other esters, can undergo a variety of chemical reactions. For instance, esters can be made from carboxylic acids and alcohols, losing a molecule of water in the process .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl ®-3-hydroxybutyrate can be inferred from the properties of similar esters. For instance, esters are known for their diverse applications, including flavor and fragrance investigations, environmental studies, and diverse bioanalytical applications .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis in Microfluidic Chip Reactor

Ethyl (R)-3-hydroxybutyrate and its derivatives, like Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), are vital intermediates in fine chemistry, particularly in the synthesis of pharmacologically valuable products such as L-carnitine. The stereoselective synthesis of these compounds has been optimized in microfluidic chip reactors, showing high enantioselectivity and efficiency. Notably, the enantioselectivity of these synthesis processes is remarkable, reaching up to 99.4% for certain systems, demonstrating the precision of these methods in producing optically pure compounds (Kluson et al., 2019).

Biocatalytic Generation of Optically Pure Isomers

Enantiomers of Ethyl (R)-3-hydroxybutyrate are crucial for creating a wide range of chiral drugs. The use of microbial esterase, such as WDEst17, in kinetic resolution reactions has proven to be an effective and environmentally friendly approach to produce these enantiomers with high purity. Specifically, esterase WDEst17 has been used to generate (R)-3-hydroxybutyrate with an enantiomeric excess of 99% and a conversion rate of 65.05%, demonstrating its effectiveness and potential in pharmaceutical applications (Wang et al., 2018).

Large-Scale Stereoinversion for Pure Isomers

The large-scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate from (R)-ethyl 3-hydroxybutyrate showcases the ability to invert stereochemistry efficiently. This process, vital for producing specific pharmaceutical intermediates, indicates the scalability and practicality of synthesizing optically pure isomers in significant quantities (Carnell et al., 2004).

Salt-Tolerant Microbial Esterase for Drug Synthesis

Salt-tolerant microbial esterases, like WDEst17, are not only efficient biocatalysts for generating (R)-3-hydroxybutyrate but also exhibit unique enantio-selectivity, providing valuable tools for preparing chiral drug intermediates. The precision and adaptability of these enzymes under various conditions highlight their importance in the pharmaceutical manufacturing sector (Wang et al., 2018).

Ionic Liquid Containing Systems for Bioreduction

The use of hydrophilic ionic liquids, like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4), in the asymmetric bioreduction of ethyl acetoacetate to Ethyl (R)-3-hydroxybutyrate catalyzed by Pichia membranaefaciens cells, demonstrates the enhancement of enantioselectivity and reduction of substrate inhibition. This approach underscores the potential of ionic liquids in improving biocatalytic processes for pharmaceutical applications (He et al., 2009).

Safety And Hazards

The safety data sheets of similar compounds like Ethyl acetate and Diethyl ether suggest that they are highly flammable and can cause serious eye irritation . It’s important to handle such compounds with care and use appropriate safety measures.

Zukünftige Richtungen

The future directions in the field of Ethyl ®-3-hydroxybutyrate could involve exploring novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .

Relevant Papers Several papers have been published on the synthesis and application of Ethyl ®-3-hydroxybutyrate and similar compounds . These papers provide valuable insights into the potential applications and future directions of this compound.

Eigenschaften

IUPAC Name

ethyl (3R)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSUIQOIVADKIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331464
Record name Ethyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-3-hydroxybutyrate

CAS RN

24915-95-5
Record name Ethyl (R)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (3R)-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 5
Ethyl (R)-3-hydroxybutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl (R)-3-hydroxybutyrate

Q & A

Q1: What are the advantages of using biocatalytic processes for R-EHB production?

A1: Biocatalytic processes, particularly those utilizing enzymes like dehydrogenases or whole cells, offer several advantages for R-EHB production. These include:

  • High selectivity: Enzymes can distinguish between enantiomers, leading to high optical purity of the desired (R)-enantiomer. []
  • Mild reaction conditions: Biocatalysts often function under mild temperatures and pressures, reducing energy consumption and minimizing unwanted side reactions. []
  • Environmental friendliness: Enzymes are biodegradable and operate in aqueous solutions, aligning with green chemistry principles. []

Q2: How can ionic liquids improve the biocatalytic production of R-EHB?

A2: Studies demonstrate that incorporating specific ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6), into the reaction system can significantly enhance R-EHB production. [, , , ] These improvements stem from:

  • Reduced substrate inhibition: Ionic liquids can alleviate the inhibitory effect of high ethyl acetoacetate (the precursor to R-EHB) concentrations on the biocatalyst. [, ]
  • Enhanced biocatalyst activity: Some ionic liquids create a more favorable microenvironment for the biocatalyst, leading to increased reaction rates and yields. []

Q3: Which microorganisms have shown promise in the biocatalytic production of R-EHB?

A3: Several microorganisms possess enzymes capable of reducing ethyl acetoacetate to R-EHB. Research highlights the effectiveness of:

  • Pichia membranaefaciens Hansen cells: These yeast cells, particularly in ionic liquid-containing systems, demonstrate good enantioselectivity and yield for R-EHB production. [, , ]
  • Acetobacter sp. CCTCC M209061 cells: This bacterial strain exhibits high activity and selectivity for R-EHB synthesis, especially when immobilized and used in conjunction with a hydrophilic ionic liquid. []
  • Paracoccus denitrificans: This bacterium can couple the asymmetric reduction of ethyl acetoacetate to R-EHB with nitrate reduction. []

Q4: Can you provide an example of R-EHB's application in total synthesis?

A4: R-EHB serves as a crucial starting material in the total synthesis of complex natural products. For example, it was successfully employed in the synthesis of (-)-lardolure, an insect pheromone, achieving high enantiomeric purity and diastereomeric ratio. [] This highlights R-EHB's versatility and importance in constructing intricate molecules.

Q5: Are there alternative methods for producing optically pure R-EHB?

A5: While biocatalytic approaches are prominent, other methods exist for obtaining optically pure R-EHB:

  • Kinetic resolution using esterases: Specific esterases can selectively hydrolyze one enantiomer of racemic ethyl 3-hydroxybutyrate, enriching the remaining mixture with the desired (R)-enantiomer. [] This approach often requires careful enzyme selection and optimization for efficient resolution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.